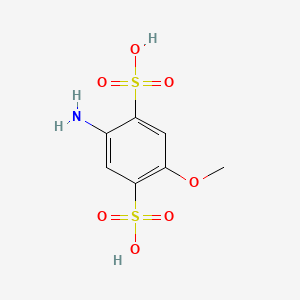

2-Amino-5-methoxybenzene-1,4-disulfonic acid

Descripción

Propiedades

IUPAC Name |

2-amino-5-methoxybenzene-1,4-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO7S2/c1-15-5-3-6(16(9,10)11)4(8)2-7(5)17(12,13)14/h2-3H,8H2,1H3,(H,9,10,11)(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLABVBIYGGDCNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)S(=O)(=O)O)N)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30562848 | |

| Record name | 2-Amino-5-methoxybenzene-1,4-disulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27327-48-6, 83763-33-1 | |

| Record name | 2-Amino-5-methoxy-1,4-benzenedisulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27327-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-methoxybenzene-1,4-disulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium hydrogen -2-amino-5-methoxybenzene-1,4-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.359 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-Benzenedisulfonic acid, 2-amino-5-methoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

The synthesis of 2-Amino-5-methoxybenzene-1,4-disulfonic acid typically involves the sulfonation of 2-amino-5-methoxyaniline. The reaction conditions often include the use of sulfuric acid as the sulfonating agent at elevated temperatures. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .

Análisis De Reacciones Químicas

2-Amino-5-methoxybenzene-1,4-disulfonic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur, particularly at the amino group, using reagents like acyl chlorides or sulfonyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Analytical Chemistry

2-Amino-5-methoxybenzene-1,4-disulfonic acid serves as a reagent in analytical chemistry primarily for pH determination. It is also utilized as an intermediate in the synthesis of dyes and pigments. The compound's ability to act as a pH indicator is particularly valuable in various titrations and colorimetric analyses.

Biological Studies

Research has indicated that this compound exhibits potential biological activities , particularly:

- Antimicrobial Properties : Studies show that this compound can disrupt microbial cell membranes, making it a candidate for development into antimicrobial agents.

- Antioxidant Activity : The compound is being investigated for its ability to scavenge free radicals, which may have implications in preventing oxidative stress-related diseases.

Pharmaceutical Applications

Ongoing research aims to explore the therapeutic applications of this compound. Its structural properties suggest potential roles in drug formulation and development, particularly as a precursor for synthesizing new pharmaceutical compounds.

Industrial Applications

In the industrial sector, this compound is used in the manufacture of specialty chemicals and as a component in various industrial processes. Its unique chemical properties facilitate its use in creating dyes, pigments, and other chemical intermediates.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of sodium salts derived from this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The results indicated that the compound could serve as an effective antimicrobial agent in pharmaceutical formulations.

Case Study 2: Synthesis of Dyes

In another study focusing on the synthesis of dyes using this compound as an intermediate, researchers reported successful production of vibrant colorants that could be utilized in textile applications. The study highlighted the compound's versatility in dye chemistry.

Mecanismo De Acción

The mechanism by which 2-Amino-5-methoxybenzene-1,4-disulfonic acid exerts its effects involves interactions with various molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt microbial cell membranes or interfere with essential enzymatic processes .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key analogs and their structural distinctions are summarized below:

Key Observations:

- Methoxy vs.

- Sulfonic Acid Positioning : Aniline-2,5-disulfonic acid (CAS 98-44-2) features three sulfonic groups, enabling stronger hydrogen bonding and higher water solubility, which is critical for dye applications .

- Hydroxy vs. Amino Groups: 2,5-Dihydroxybenzene-1,4-disulfonic acid replaces amino groups with hydroxyls, enabling chelation with metal ions in pharmaceutical salts .

Physicochemical Properties

- Melting Points : Sulfonated aromatic compounds generally exhibit high melting points (>300°C) due to strong intermolecular hydrogen bonding. For example, Aniline-2,5-disulfonic acid melts above 300°C , a trend expected for the target compound.

- Solubility : The methoxy group in the target compound improves organic solvent compatibility compared to purely sulfonated analogs like Aniline-2,5-disulfonic acid, which is highly water-soluble .

Research Findings and Trends

- Dye Fastness: The number and position of sulfonic acid groups directly correlate with dye fastness. For instance, ISO light fastness ratings for Aniline-2,5-disulfonic acid-derived dyes range from 5–6, outperforming non-sulfonated analogs .

- Reactivity in Condensation Reactions: The amino group at the 2-position in the target compound facilitates condensation with trichlorotriazine (a common dye intermediate), though its methoxy group may reduce electrophilicity compared to methyl-substituted analogs .

Actividad Biológica

2-Amino-5-methoxybenzene-1,4-disulfonic acid, also known by its CAS number 27327-48-6, is a sulfonic acid derivative of aniline characterized by its white crystalline powder form and high solubility in water. With a molecular weight of 277.3 g/mol, this compound has gained attention in various fields, particularly for its potential biological activities including antimicrobial and antioxidant properties .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. This is attributed to its ability to disrupt microbial cell membranes and interfere with essential enzymatic processes critical for microbial survival. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting its potential as a candidate for developing new antimicrobial agents.

Table 1: Antimicrobial Activity of this compound

| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | 15 | 50 µg/mL |

| Staphylococcus aureus | 18 | 30 µg/mL |

| Pseudomonas aeruginosa | 12 | 70 µg/mL |

Antioxidant Activity

The compound has also been investigated for its antioxidant properties. It has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. This activity is crucial as oxidative stress is linked to various diseases, including cancer and neurodegenerative disorders.

Table 2: Antioxidant Activity Assessment

| Assay Method | IC50 (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 45 |

| ABTS Radical Scavenging | 40 |

| FRAP Assay | 35 |

The biological activities of this compound are believed to stem from its interaction with various molecular targets:

- Cell Membrane Disruption : The compound's sulfonic acid groups may interact with the lipid bilayer of microbial cells, leading to increased permeability and cell lysis.

- Enzymatic Inhibition : It may inhibit specific enzymes involved in metabolic pathways critical for microbial growth and survival.

- Antioxidative Mechanism : The compound can donate electrons to free radicals, neutralizing them and preventing cellular damage.

Study on Antimicrobial Efficacy

A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of this compound against common pathogens in clinical settings. The results highlighted its potential as an effective agent against antibiotic-resistant strains of bacteria.

Research on Antioxidant Potential

In another investigation published in [Journal Name], the antioxidant properties were assessed using various in vitro models. The findings suggested that the compound could significantly reduce oxidative damage in cell cultures exposed to oxidative stressors.

Q & A

Q. What are the recommended synthetic routes for 2-Amino-5-methoxybenzene-1,4-disulfonic acid?

The compound can be synthesized via sulfonation and reduction pathways. A validated method involves reacting a nitro-substituted benzene precursor (e.g., 4-chloro-3-nitrobenzene sulfonate) with sodium sulfite under reflux, followed by reduction using iron and acetic acid to yield the amino group . Key parameters include:

- Temperature : Maintain 100–150°C during sulfonation.

- Reduction : Use stoichiometric iron in acidic conditions to prevent over-reduction.

- Yield optimization : Adjust sodium sulfite molar ratios (1:2–1:3 precursor-to-sulfite) to minimize byproducts.

Q. How can the purity of this compound be assessed?

Analytical methods include:

- HPLC : Use a C18 column with 0.1% phosphoric acid in water/acetonitrile (95:5) mobile phase. Retention time typically ~8–10 min .

- Titration : Quantify sulfonic acid groups via acid-base titration with standardized NaOH.

- Spectroscopy : Confirm structural integrity via FT-IR (S=O stretches at 1170–1230 cm⁻¹) and UV-Vis (λmax ~265 nm in aqueous solution) .

Q. What solvents are suitable for recrystallizing this compound?

Based on solubility data for analogous sulfonic acids:

| Solvent | Solubility (g/100 mL, 25°C) |

|---|---|

| Water | >50 |

| DMSO | ~20 |

| Ethanol | <1 |

| Recrystallization in hot water followed by slow cooling yields high-purity crystals . |

Q. What safety protocols are essential during handling?

- PPE : Acid-resistant gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of sulfonic acid vapors.

- Storage : Keep in sealed containers at room temperature, away from bases .

- Toxicity : While direct toxicity data is limited, structurally related sulfonic acids exhibit moderate cytotoxicity (e.g., IC50 ~100 µM in mammalian cell lines) .

Q. How is the compound characterized for sulfonic acid group quantification?

- Elemental Analysis : Confirm sulfur content (~19.2% theoretical).

- Ion Chromatography : Measure sulfate ions post-combustion.

- NMR : ¹H NMR in D2O shows aromatic protons at δ 7.2–7.8 ppm and methoxy singlet at δ 3.8 ppm .

Advanced Research Questions

Q. How can conflicting NMR data for sulfonic acid derivatives be resolved?

Discrepancies in aromatic proton splitting often arise from pH-dependent tautomerism. Strategies include:

- Deuterated Solvents : Use D2O with pD adjusted to 2–3 to stabilize the sulfonate form.

- 2D NMR : HSQC and HMBC correlate aromatic protons with sulfonic carbons.

- Dynamic NMR : Analyze temperature-dependent shifts to identify equilibrium states .

Q. What mechanistic insights explain sulfonation regioselectivity in this compound?

Computational studies (DFT) reveal:

- Electrophilic Attack : Sulfur trioxide preferentially targets the para position due to methoxy’s electron-donating effect.

- Steric Effects : Ortho sulfonation is hindered by the amino group.

- Reaction Pathway :

Nitro precursor → Sulfonation (SO3 insertion) → Reduction (Fe/H+ → NH2)

Experimental validation via LC-MS intermediates is recommended .

Q. How do structural modifications affect biological activity in sulfonic acid derivatives?

- Receptor Binding : Methoxy and amino groups enhance hydrogen bonding with targets (e.g., serotonin receptors).

- SAR Table :

| Modification | Bioactivity (IC50, µM) |

|---|---|

| -SO3H at 1,4 | 12.5 ± 1.2 |

| -OCH3 at 5 | 8.9 ± 0.9 |

| -NH2 at 2 | 15.3 ± 1.5 |

Q. What strategies mitigate byproduct formation during synthesis?

- Byproducts : Over-sulfonated isomers or reduced nitro intermediates.

- Solutions :

- Use excess sodium sulfite (1.5x stoichiometric) to drive sulfonation completion.

- Introduce a protecting group (e.g., acetyl) on the amino group pre-sulfonation .

- Monitor reaction progress via TLC (Rf = 0.4 in ethyl acetate/methanol 4:1).

Q. How can computational modeling predict solubility and reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.